molecular formula C12H13NO5 B8417377 Methyl-[6-(hydroxymethyl)-3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl]acetate

Methyl-[6-(hydroxymethyl)-3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl]acetate

Cat. No. B8417377
M. Wt: 251.23 g/mol
InChI Key: IBMQJFJUQUKYIE-UHFFFAOYSA-N
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Patent
US07846925B2

Procedure details

To a suspension of NaH (0.3 g, 0.01 mol) in dry DMF (15 mL) was added TBDMS-6-(hydroxymethyl)2H-1,4-benzoxazin-3(4H)-one (2 g, 0.0068 mol) at 0° C. with stirring and allowed to stir at RT for 2 h. The reaction mixture was cooled to 0° C., added methylchloroacetate (1 g, 0.0088 mol) and stirred at RT for 12 h. The reaction mixture was further cooled to 0° C., added 50 mL of 1.5N HCl solution and stirred at RT for 12 h. The reaction mixture was diluted with water (200 mL), extracted with ethylacetate (3×150 mL). The combined organic layer was washed with 10% aqueous NaHCO3 solution, brine and dried. The solvent was removed under vacuum and crude purified by column chromatography over silica gel (CHCl3/Methanol, 99.5:0.5) to give methyl-[6-(hydroxymethyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetate (1.2 g, 70%).
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
TBDMS-6-(hydroxymethyl)2H-1,4-benzoxazin-3(4H)-one
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Si]([CH:10]1[C:15](=[O:16])[NH:14][C:13]2[CH:17]=[C:18]([CH2:21][OH:22])[CH:19]=[CH:20][C:12]=2[O:11]1)(C(C)(C)C)(C)C.[CH3:23][O:24][C:25](=[O:28])[CH2:26]Cl.Cl>CN(C=O)C.O>[CH3:23][O:24][C:25](=[O:28])[CH2:26][N:14]1[C:13]2[CH:17]=[C:18]([CH2:21][OH:22])[CH:19]=[CH:20][C:12]=2[O:11][CH2:10][C:15]1=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
TBDMS-6-(hydroxymethyl)2H-1,4-benzoxazin-3(4H)-one
Quantity
2 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)C1OC2=C(NC1=O)C=C(C=C2)CO
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
COC(CCl)=O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at RT for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at RT for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred at RT for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (3×150 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with 10% aqueous NaHCO3 solution, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum and crude
CUSTOM
Type
CUSTOM
Details
purified by column chromatography over silica gel (CHCl3/Methanol, 99.5:0.5)

Outcomes

Product
Name
Type
product
Smiles
COC(CN1C(COC2=C1C=C(C=C2)CO)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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